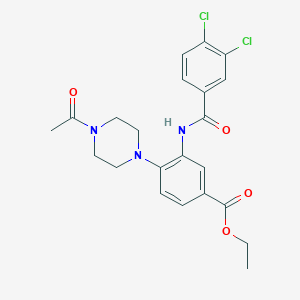
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by its complex structure, which includes a piperazine ring, an acetyl group, and a dichlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable acetylating agent under controlled conditions.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different substituents replacing the dichlorobenzoyl group.
Scientific Research Applications
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate: Lacks the dichlorobenzoyl group.
Ethyl 4-(4-methylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate: Contains a methyl group instead of an acetyl group on the piperazine ring.
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,4-DICHLOROBENZAMIDO)BENZOATE is unique due to the presence of both the acetylpiperazine and dichlorobenzoyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23Cl2N3O4 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H23Cl2N3O4/c1-3-31-22(30)16-5-7-20(27-10-8-26(9-11-27)14(2)28)19(13-16)25-21(29)15-4-6-17(23)18(24)12-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,29) |
InChI Key |
MABHXDIZOIVAEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















